molecular formula C15H12O3 B12715893 3'-Hydroxyflavanone, (R)- CAS No. 1030267-21-0

3'-Hydroxyflavanone, (R)-

Cat. No.: B12715893
CAS No.: 1030267-21-0
M. Wt: 240.25 g/mol
InChI Key: JVSPTYZZNUXJHN-OAHLLOKOSA-N
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Description

3’-Hydroxyflavanone, ®- is a monohydroxyflavanone where the hydroxy group is located at the 3’ position of the flavanone structure. This compound belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various plants. Flavonoids are widely studied for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Hydroxyflavanone, ®- can be achieved through several methods. One common synthetic route involves the oxidative cyclization of chalcones. The Algar-Flynn-Oyamada reaction is a well-known method where a chalcone undergoes oxidative cyclization to form a flavonol . Another method involves the biocatalytic synthesis using recombinant Escherichia coli cells expressing specific genes, which can convert flavanones to hydroxylated flavones .

Industrial Production Methods

Industrial production of 3’-Hydroxyflavanone, ®- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and engineered microorganisms is also explored for more sustainable and efficient production processes .

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxyflavanone, ®- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert 3’-Hydroxyflavanone to other oxidized flavonoid derivatives.

    Reduction: Reduction reactions can modify the flavanone structure, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the flavanone structure, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various hydroxylated flavonoids, which can exhibit different biological activities and properties. For example, the oxidation of 3’-Hydroxyflavanone can lead to the formation of flavonols, which are known for their strong antioxidant properties .

Scientific Research Applications

3’-Hydroxyflavanone, ®- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Hydroxyflavanone, ®- involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by deregulating cell cycle progression and triggering apoptosis. This involves the upregulation of p53 and p21 proteins and the downregulation of cyclin D1, leading to cell cycle arrest and apoptosis . Additionally, its antioxidant properties help in scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

3’-Hydroxyflavanone, ®- can be compared with other similar compounds, such as:

These compounds share similar flavonoid structures but differ in their specific functional groups and biological activities, highlighting the unique properties of 3’-Hydroxyflavanone, ®-.

Properties

CAS No.

1030267-21-0

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

(2R)-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O3/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-8,15-16H,9H2/t15-/m1/s1

InChI Key

JVSPTYZZNUXJHN-OAHLLOKOSA-N

Isomeric SMILES

C1[C@@H](OC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O

Origin of Product

United States

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